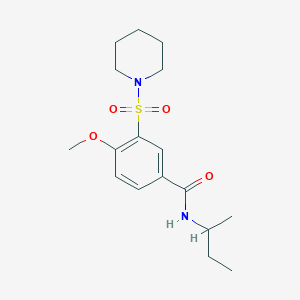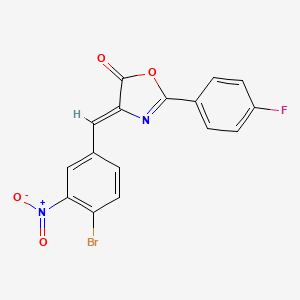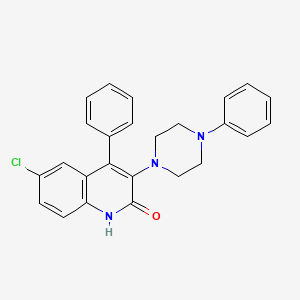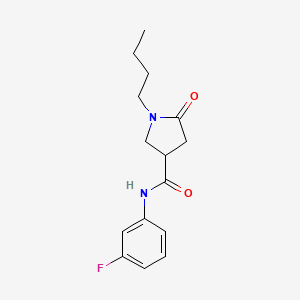![molecular formula C19H22N2O3S B4728184 3-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N-methylpropanamide](/img/structure/B4728184.png)
3-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N-methylpropanamide
Overview
Description
3-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N-methylpropanamide is a chemical compound that belongs to the class of sulfonamide-containing drugs. It is commonly referred to as QS11 and has been widely used in scientific research due to its potential applications in cancer therapy, stem cell research, and regenerative medicine.
Mechanism of Action
The mechanism of action of QS11 is not fully understood, but it is believed to act by inhibiting the activity of the Wnt/β-catenin signaling pathway. This pathway plays a critical role in cell proliferation, differentiation, and survival, and its dysregulation has been implicated in various diseases, including cancer and developmental disorders. QS11 has been shown to inhibit the activity of β-catenin, a key component of the Wnt/β-catenin signaling pathway, leading to the inhibition of cell proliferation and the induction of cell differentiation.
Biochemical and Physiological Effects
QS11 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell differentiation, and the promotion of tissue repair and regeneration. QS11 has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and survival.
Advantages and Limitations for Lab Experiments
QS11 has several advantages for lab experiments, including its high potency, specificity, and selectivity for the Wnt/β-catenin signaling pathway. QS11 is also relatively easy to synthesize and has good stability under physiological conditions. However, QS11 has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
There are several future directions for the research on QS11, including the optimization of its pharmacokinetic properties, the development of QS11 derivatives with improved potency and selectivity, and the investigation of its potential applications in other areas, such as neurodegenerative diseases and tissue engineering. Further research is also needed to elucidate the mechanism of action of QS11 and its potential side effects in vivo.
Conclusion
In conclusion, QS11 is a promising chemical compound that has been widely used in scientific research due to its potential applications in cancer therapy, stem cell research, and regenerative medicine. QS11 inhibits the Wnt/β-catenin signaling pathway, leading to the inhibition of cell proliferation and the induction of cell differentiation. QS11 has several advantages for lab experiments, including its high potency, specificity, and selectivity, but also some limitations, such as its potential toxicity. Further research is needed to optimize QS11 and investigate its potential applications in other areas.
Scientific Research Applications
QS11 has been widely used in scientific research due to its potential applications in cancer therapy, stem cell research, and regenerative medicine. In cancer therapy, QS11 has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. QS11 has also been shown to enhance the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes. In regenerative medicine, QS11 has been used to promote tissue repair and regeneration.
properties
IUPAC Name |
3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20-19(22)13-10-15-8-11-17(12-9-15)25(23,24)21-14-4-6-16-5-2-3-7-18(16)21/h2-3,5,7-9,11-12H,4,6,10,13-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURIQNYWQRJIDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4728116.png)


![2-{3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4728155.png)
![1-{N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}-4-piperidinecarboxamide](/img/structure/B4728159.png)
![1-[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4728163.png)
![N-isobutyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4728170.png)
![ethyl 4-[(benzylsulfonyl)amino]-3-methylbenzoate](/img/structure/B4728176.png)
![1-[3-(4-methylphenoxy)propyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole](/img/structure/B4728180.png)


![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine](/img/structure/B4728188.png)
![ethyl 5-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4728197.png)